molecular formula C7H8N2O4S B11812693 Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Cat. No.: B11812693
M. Wt: 216.22 g/mol
InChI Key: IGLFYKSJMNDNLK-UHFFFAOYSA-N
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Description

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O4S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate typically involves the reaction of 4-aminoisothiazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

4-aminoisothiazole-3,5-dicarboxylic acid+2CH3OHDimethyl 4-aminoisothiazole-3,5-dicarboxylate+2H2O\text{4-aminoisothiazole-3,5-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 4-aminoisothiazole-3,5-dicarboxylic acid+2CH3​OH→Dimethyl 4-aminoisothiazole-3,5-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-aminoisothiazole-3,5-dicarboxylate: A derivative of isothiazole with similar structural features.

    4-Amino-3,5-dimethylisoxazole: Another heterocyclic compound with similar functional groups.

    4-Amino-3,5-dimethylpyrazole: A related compound with a pyrazole ring instead of an isothiazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate

InChI

InChI=1S/C7H8N2O4S/c1-12-6(10)4-3(8)5(14-9-4)7(11)13-2/h8H2,1-2H3

InChI Key

IGLFYKSJMNDNLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C(=O)OC)N

Origin of Product

United States

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